6-Nitro-2H-chromen-2-one
Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives has been a subject of interest due to their potential applications in various fields. Paper describes a novel, efficient, and one-pot multi-component procedure for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst. This method is highlighted for its eco-friendliness, short reaction time, and easy workup procedure. Similarly, paper discusses the synthesis of 6-nitro-3H-imidazo[4,5-b]pyridines from 3-nitro-4H-chromen-4-one, which are potential adenosine deaminase inhibitors. The reduction of the nitro group in these compounds leads to the formation of 6-amino-3H-imidazo[4,5-b]pyridines. Paper reports the synthesis of 6-aryl-6H-chromeno[4',3':4,5][1,3]thiazolo[3,2-a]benzimidazole derivatives from 2-aryl-3-nitro-2H-chromenes, showcasing the versatility of chromene derivatives in forming complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by various spectroscopic techniques. Paper presents the synthesis and characterization of diethyl 4-hydroxy-6-nitro-4H-chromene-2,3-dicarboxylate (DHNC), including NMR, mass spectrometry, and UV-Vis spectroscopy. Theoretical studies such as HOMO-LUMO energy gap and molecular electrostatic potential surfaces were also performed to understand the stability and charge delocalization of DHNC. Paper details the crystal structure of a chromene derivative, revealing the conformation of the carbocyclic and pyran rings and the orthogonal arrangement of the methoxyphenyl ring to the chromene moiety.
Chemical Reactions Analysis
The chemical reactivity of chromene derivatives is influenced by their molecular structure. The intramolecular hyperconjugative interactions in DHNC, as discussed in paper , contribute to its high stability and charge delocalization. The presence of functional groups such as nitro and amino groups in these derivatives allows for further chemical transformations, as seen in the synthesis of imidazo[4,5-b]pyridines in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are closely related to their molecular structure and the presence of substituents. Paper provides a comprehensive analysis of the physical and chemical properties of DHNC, including vibrational modes, chemical shifts, and UV-Vis spectrum. The crystal structure analysis in paper also contributes to understanding the physical properties, such as the conformation and intramolecular hydrogen bonding, which can affect the compound's solubility and stability.
Scientific Research Applications
Methods of Application or Experimental Procedures
The base hydrolysis of NC and NCC in water-methanol and water-acetone mixtures was studied at a temperature range from 283 to 313 K . The activation parameters of the reactions were evaluated and discussed . The change in the activation barrier of the investigated compounds from water to water-methanol and water-acetone mixtures were estimated from the kinetic data .
Results or Outcomes
The base hydrolysis of NC and NCC in the water-methanol and water-acetone mixtures follows a rate law with kobs = k2 · c (HO −) and kobs = k1 +k 2 · c (HO − ), respectively . The decrease in the rate constants of NC and NCC hydrolysis, as the proportion of methanol and acetone increases, is accounted for by the destabilization of the OH − ion . The activation and thermodynamic parameters were determined .
2. Chemical Synthesis Intermediates
Summary of the Application
6-Nitro-2H-chromen-2-one is used as an intermediate in chemical synthesis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
3. Fluorescence Analysis
Summary of the Application
6-Nitro-2H-chromen-2-one can be used as a reagent for fluorescence analysis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
4. Biological Activities
Summary of the Application
6-Nitro-2H-chromen-2-one derivatives have been associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
5. Solvent Effects on Reactivity Trends
Summary of the Application
6-Nitro-2H-chromen-2-one (NC) and its derivative 6-nitro-2H-chromen-2-one-3-carboxylic acid (NCC) are used to study the effects of solvents on reactivity trends .
Methods of Application or Experimental Procedures
The base-catalyzed hydrolysis of NC and NCC in binary water/methanol and water/acetone mixtures were studied kinetically at 298 K . The changes in the activation barrier of the investigated compounds from water to water/methanol and water/acetone mixtures were estimated from the kinetic data .
Results or Outcomes
The decrease in the rate constants of base-catalyzed hydrolysis of NC as methanol% or acetone% increases is dominated by the initial state (IS), while the decrease in the rate constants of base-catalyzed hydrolysis of NCC as methanol% or acetone% increases is dominated by the transition state (TS) .
6. Antitumor Activity
Summary of the Application
Derivatives of 6-Nitro-2H-chromen-2-one have been associated with promising antitumor activity against liver carcinoma (HEPG2-1) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The pyrazolo [1,5- a ]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have promising antitumor activity against liver carcinoma (HEPG2-1) while the rest compounds have moderate activities (IC 50 = 8.20 ± 1.54 − 17.4 ± 1.03 µM) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-nitrochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMERXEXZXIVNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181705 | |
Record name | 6-Nitro-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2H-chromen-2-one | |
CAS RN |
2725-81-7 | |
Record name | 6-Nitrocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2725-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitrocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2725-81-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitro-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Nitrocoumarin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32MSC62RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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